molecular formula C6H9N3 B11817695 N-Methyl-1-(pyridazin-3-yl)methanamine

N-Methyl-1-(pyridazin-3-yl)methanamine

Cat. No.: B11817695
M. Wt: 123.16 g/mol
InChI Key: MQEHOFSSQIQCJV-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyridazin-3-yl)methanamine (CAS 1083299-93-7) is a high-purity nitrogen heterocycle compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol. This chemical features a pyridazine ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role in modern drug design . The compound is supplied with a minimum purity of 98% . Pyridazine derivatives are of immense value in pharmaceutical research and drug discovery . Statistically, more than 85% of all biologically active compounds are heterocycles, and nitrogen heterocycles, in particular, form the backbone of a vast number of approved drugs and active pharmaceutical ingredients (APIs) . The pyridazine ring is a key structural component in the development of novel therapeutics for various fields, including oncology, inflammation, hypertension, and cardiovascular diseases . Its structure allows for easy interaction with biological targets, making it a versatile building block for constructing molecules for high-throughput screening and lead optimization . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N-methyl-1-pyridazin-3-ylmethanamine

InChI

InChI=1S/C6H9N3/c1-7-5-6-3-2-4-8-9-6/h2-4,7H,5H2,1H3

InChI Key

MQEHOFSSQIQCJV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Substituted Pyridazines and Related Amines

The foundational chemistry for producing the pyridazine (B1198779) scaffold is well-documented, offering a variety of methods adaptable to the synthesis of numerous derivatives.

The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is most classically achieved through the condensation of a hydrazine (B178648) with a 1,4-dicarbonyl compound or its synthetic equivalent. researchgate.net This fundamental approach has been expanded to include a diverse set of strategies.

Key synthetic strategies include:

Condensation with Hydrazines : This is the most widely used method, involving the reaction of hydrazine or its derivatives with 1,4-dicarbonyl compounds (such as diketones, oxoenoic acids, or oxo acid derivatives) to form the pyridazine or pyridazinone ring. researchgate.net

Cyclization of Unsaturated Hydrazones : Copper-catalyzed 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the aromatic pyridazine ring. organic-chemistry.org

Annulation Reactions : A [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, promoted by TBAI/K2S2O8, yields a variety of trisubstituted pyridazines. organic-chemistry.org

From Other Heterocycles : Pyridazines can be synthesized from other ring systems. For instance, an inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers produces functionalized pyridazines with high regioselectivity. organic-chemistry.org

Table 1: Comparison of Pyridazine Ring Formation Strategies
StrategyPrecursorsKey Features
Hydrazine Condensation 1,4-Dicarbonyl compounds + HydrazineHighly versatile and widely used traditional method. researchgate.net
Unsaturated Hydrazone Cyclization β,γ-Unsaturated hydrazonesCopper-catalyzed; forms dihydropyridazine (B8628806) intermediates. organic-chemistry.org
[4+2] Annulation Ketene N,S-acetals + N-TosylhydrazonesGood functional group tolerance. organic-chemistry.org
Inverse Demand Diels-Alder s-Tetrazines + Silyl enol ethersHigh regiocontrol; useful for functionalized pyridazines. organic-chemistry.org

Once the pyridazine core is established, the N-methylmethanamine side chain must be installed. This is typically achieved through standard functional group interconversions. A common and effective strategy is reductive amination.

This process would likely involve a precursor such as pyridazine-3-carboxaldehyde . The aldehyde can be reacted with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, N-Methyl-1-(pyridazin-3-yl)methanamine. Various reducing agents can be employed for this step, including sodium borohydride (B1222165) or catalytic hydrogenation. rsc.orgresearchgate.net One-pot reductive amination procedures offer an efficient alternative, using reagents like hydroxylammonium chloride followed by reduction with a zinc/hydrochloric acid system. tandfonline.com

An alternative route involves the nucleophilic substitution of a 3-(halomethyl)pyridazine with methylamine. Subsequent N-alkylation of a primary aminomethyl group could also be employed if starting with a different nitrogen source.

Cycloaddition reactions represent a powerful and modern approach to constructing the pyridazine ring system, often with excellent control over substitution patterns. The inverse electron-demand Diels-Alder reaction is particularly prominent. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, reacts with an electron-rich dienophile. organic-chemistry.orgrsc.org For example, the reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective, metal-free route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org

Condensation reactions remain a cornerstone of pyridazine synthesis. Beyond the classic 1,4-dicarbonyl approach, methods involving the cyclization of hydrazones derived from active methylene (B1212753) compounds have been developed. For instance, arylhydrazonomalononitriles can undergo cyclocondensation to form pyridazinone derivatives. uminho.ptmdpi.com

Table 2: Cycloaddition vs. Condensation Approaches
ApproachDescriptionAdvantages
Cycloaddition Typically an inverse electron-demand Diels-Alder reaction (e.g., tetrazine + alkyne). rsc.orgHigh regioselectivity, mild and often metal-free conditions, good functional group tolerance. organic-chemistry.org
Condensation Reaction of a hydrazine with a molecule containing two electrophilic centers (e.g., 1,4-diketone). researchgate.netUtilizes readily available starting materials, well-established and versatile. researchgate.netuminho.pt

Advanced Synthetic Approaches for this compound

Modern synthetic chemistry offers techniques to improve efficiency, reduce environmental impact, and explore stereochemical diversity.

The target compound, this compound, is achiral. However, the synthesis of chiral derivatives is a significant consideration in medicinal chemistry. Stereoselectivity in pyridazine synthesis can be achieved by employing chiral starting materials or through asymmetric reactions.

For example, chiral pyridazine derivatives have been synthesized by reacting a pyridazine precursor, such as 3,6-diformylpyridazine, with a chiral amine like methyl lactamate. researchgate.net Another strategy involves starting with chiral bicyclic lactams, which can react with hydrazine to produce chiral 4,5-dihydropyridazin-3-ones. researchgate.net The introduction of a chiral center can also be observed analytically; precursors with a chiral carbon can cause magnetic non-equivalence in adjacent methylene protons, observable by NMR spectroscopy. nih.gov The development of a stereoselective synthesis for a chiral analog of this compound would likely involve the asymmetric reduction of an imine precursor or the use of a chiral amine in a reductive amination protocol.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. The synthesis of pyridazine derivatives has significantly benefited from this technology.

Microwave-assisted methods have been successfully applied to:

Condensation Reactions : The synthesis of pyridazinone derivatives through condensation reactions can be accelerated using microwave heating. nih.gov

Diels-Alder Reactions : The formation of pyridazines via Diels-Alder reactions, particularly when using ionic liquids as the reaction medium, shows improved yields and shorter reaction times under microwave irradiation. researchgate.net

Multi-component Reactions : The synthesis of complex pyridazine-containing systems can be achieved efficiently in one pot using microwave assistance, aligning with the principles of green chemistry. researchgate.net

Table 3: Examples of Microwave-Assisted Pyridazine Synthesis
Reaction TypeStarting MaterialsConditionsAdvantage
Pyridazinone Synthesis 3-Oxo-2-arylhydrazonopropanals + Active methylene compoundsAcetic anhydride, Reflux (Conventional) vs. MicrowaveNot specified, but generally faster. nih.gov
Diels-Alder Reaction 1,2,4,5-Tetrazine + DienophilesImidazolium ionic liquids, MicrowaveReaction time reduced from 13 days to 6 hours; yield increased. researchgate.net

Multicomponent Reaction Strategies in Pyridazine Synthesis

Multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex heterocyclic scaffolds like pyridazine from simple starting materials in a single step. acsgcipr.org These strategies are of particular interest in combinatorial chemistry as they allow for the rapid generation of diverse molecular libraries. researchgate.net One notable approach involves the synthesis of pyridazinones, key precursors to various pyridazine derivatives, through the reaction of arenes, cyclic anhydrides, and hydrazine derivatives. researchgate.net For instance, the ultrasound-promoted, ionic liquid-catalyzed reaction of succinic anhydride, substituted benzenes, and hydrazine hydrate (B1144303) provides a high-yield pathway to 4,5-dihydro-3(2H)-pyridazinones. researchgate.net

Another significant MCR is the Groebke–Blackburn–Bienaymé reaction, which has been successfully applied to the synthesis of fused pyridazine systems such as imidazo[1,2-b]pyridazines under sustainable conditions using green solvents. researchgate.net These reactions demonstrate the power of MCRs to construct the pyridazine core and introduce multiple points of diversity simultaneously. The choice of catalyst, solvent, and reaction conditions can be optimized to improve yields and reaction times, with techniques like microwave heating or flow chemistry showing promise. acsgcipr.org

Table 1: Examples of Multicomponent Reactions in Pyridazine Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Pyridazinone SynthesisArenes, Cyclic Anhydrides, Hydrazine Derivatives[bmim]Br/AlCl₃, UltrasoundPyridazinones and Phthalazinones researchgate.net
Groebke–Blackburn–BienayméAminopyridazine, Aldehyde, IsocyanideSc(OTf)₃, EucalyptolImidazo[1,2-b]pyridazines researchgate.net
Hantzsch-type Synthesisβ-ketoester, Aldehyde, Ammonia (B1221849)/AmineVarious, often requires subsequent oxidationDihydropyridines (precursors) acsgcipr.org

Derivatization Strategies and Analogue Synthesis

The pyridazine ring is amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of analogues. Functionalization of the core is often achieved through nucleophilic substitution or modern cross-coupling reactions. nih.gov Halogenated pyridazines, such as 3,6-dichloro-pyridazine, are common starting materials. slideshare.net The halogen atoms act as leaving groups and can be displaced by various nucleophiles. For example, treating chloropyridazines with potassium amide in liquid ammonia can lead to amination, although this can sometimes be accompanied by ring-opening and rearrangement pathways, known as the SN(ANRORC) mechanism. wur.nl

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become a cornerstone for introducing aryl, heteroaryl, or alkyl groups onto the pyridazine scaffold. nih.gov This method involves the reaction of a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy allows for the precise installation of substituents at specific positions, which is crucial for building structure-activity relationships in medicinal chemistry. nih.gov

Table 2: Selected Derivatization Reactions of the Pyridazine Core
Reaction TypeSubstrateReagentsProductReference
Nucleophilic Aromatic SubstitutionHalogenopyridazinePotassium amide (KNH₂) in liquid ammoniaAminopyridazine wur.nl
Suzuki-Miyaura Cross-Coupling3-Chloro-6-phenylpyridazineArylboronic acid, Pd(PPh₃)₄, Na₂CO₃3-Aryl-6-phenylpyridazine nih.gov
N-Alkylation6-p-tolyl-4,5-dihydropyridazin-3(2H)-oneEthyl bromoacetateN-alkylated pyridazinone researchgate.net

The nature and position of substituents on the pyridazine ring significantly influence its chemical reactivity and the yield of synthetic transformations. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, generally facilitates nucleophilic aromatic substitution. Electron-withdrawing groups (EWGs) further enhance this effect by lowering the electron density of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can decrease the rate of such reactions. acs.org

In visible-light-catalyzed cyclization reactions, the electronic properties of substituents on a precursor pyridine (B92270) ring were shown to have a significant impact on reaction efficiency. Substrates bearing EDGs like alkyl groups reacted to give high yields (84–90%), while those with strong EWGs resulted in diminished yields, an effect attributed to the decreased electron density of the ring inhibiting the cyclization step. acs.org Similarly, in the synthesis of aryl-substituted pyridazines from 1,2-diacyl fulvenes and hydrazine, the yield was found to vary with the substituent on the aryl ring, with the phenyl-substituted product showing a robust 71% yield compared to 43-51% for thienyl and tolyl-substituted analogues. liberty.edu

Table 3: Influence of Substituents on Reaction Outcomes
Reaction TypeSubstituent TypeEffect on Reactivity/YieldExampleReference
Nucleophilic SubstitutionElectron-Withdrawing Group (EWG)Increases reactivity towards nucleophilesHalogenated pyridazines are highly reactive wur.nl
Photocatalytic CyclizationElectron-Donating Group (EDG)Enhances reaction efficiency and yield (84-90%)Alkyl-substituted hydrazinylpyridines acs.org
Photocatalytic CyclizationElectron-Withdrawing Group (EWG)Inhibits reaction, leading to lower yieldsNitro-substituted hydrazinylpyridines acs.org
Ring-Closure SynthesisAryl group (e.g., Phenyl vs. Thienyl)Affects overall product yield (71% vs. 43%)Synthesis from 1,2-diacyl fulvenes liberty.edu

The pyridazine ring serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry. mdpi.com A common strategy for constructing fused systems is the cyclization of appropriately functionalized pyridazine derivatives. For example, pyridazines bearing an ester and a ketone group can undergo cyclization to form novel biheterocyclic compounds. nih.gov

One of the primary methods involves the reaction of hydrazine hydrate with 1,4-dicarbonyl compounds or their equivalents to first form the pyridazine ring, which can then undergo further cyclization. researchgate.net This approach is used to synthesize 1,2,3-triazolo[1,5-b]pyridazines and 1,2,3-triazolo[4,5-d]pyridazines. mdpi.com Another strategy involves intramolecular cyclization reactions. For instance, N-protected 3-pyridone-4-acetate derivatives can be condensed with hydrazine and subsequently oxidized to yield tetrahydropyridopyridazinones, which are precursors to pyrido[3,4-c]pyridazines. mdpi.com Similarly, enaminone derivatives of pyridazin-3-one react with various aminoazoles to afford fused systems like triazolo[1,5-a]pyrimidines incorporating a pyridazinone moiety. nih.gov

Table 4: Synthetic Routes to Fused Pyridazine Systems
Fused SystemSynthetic StrategyKey PrecursorsReference
1,2,3-Triazolo[4,5-d]pyridazineReaction with hydrazineDicarbonyl 1,2,3-triazoles mdpi.com
Pyrido[3,4-c]pyridazineIntramolecular cyclization/oxidationN-protected 3-pyridone-4-acetate, hydrazine mdpi.com
Imidazo[1,2-b]pyridazine (B131497)Multicomponent reaction3-Aminopyridazine, aldehyde, isocyanide researchgate.net
Azolo[1,5-a]pyrimidinesCondensation/CyclizationEnaminone of 6-acetyl-3-oxopyridazine, aminoazoles nih.gov

Advanced Spectroscopic and Structural Characterization Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For N-Methyl-1-(pyridazin-3-yl)methanamine, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances and confirms the connectivity of the molecular framework.

Advanced 2D NMR Techniques for Complex Structural Elucidation

The structural complexity arising from the interplay between the aromatic pyridazine (B1198779) ring and the aliphatic side chain necessitates the use of advanced 2D NMR experiments. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignments. researchgate.netnih.govweebly.com

The expected ¹H NMR spectrum would feature distinct signals for the three pyridazine ring protons, a singlet for the methylene (B1212753) (-CH₂-) bridge, a singlet for the N-methyl (-CH₃) group, and a broad signal for the amine (N-H) proton. The pyridazine protons would appear in the aromatic region (typically δ 7.5-9.2 ppm), with their specific shifts and coupling patterns determined by their positions on the ring. The methylene and N-methyl protons would appear in the upfield aliphatic region.

The ¹³C NMR spectrum would show six distinct signals corresponding to the four unique carbons of the pyridazine ring, the methylene carbon, and the N-methyl carbon.

2D NMR experiments establish the precise connectivity:

COSY: This experiment would reveal correlations between adjacent protons, primarily confirming the coupling network of the protons on the pyridazine ring.

HSQC: This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the methylene and N-methyl carbons, as well as the protonated carbons of the pyridazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.
PositionAtomPredicted Chemical Shift (δ, ppm)Key HMBC Correlations
4H~7.7-7.9 (dd)C3, C5, C6
5H~7.6-7.8 (dd)C4, C6
6H~9.1-9.3 (dd)C4, C5
Methylene (-CH₂-)H~3.9-4.1 (s)C3, C4, N-Methyl C
N-Methyl (-CH₃)H~2.4-2.6 (s)Methylene C
3C~150-155H4, Methylene H
4C~125-130H5, H6, Methylene H
5C~128-133H4, H6
6C~155-160H4, H5
Methylene (-CH₂-)C~50-55N-Methyl H, H4
N-Methyl (-CH₃)C~35-40Methylene H

Conformational Analysis via Variable Temperature NMR

The flexible side chain of this compound allows for rotational freedom around the C3-C(methylene) single bond. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. rsc.orgresearchgate.net

At room temperature, rapid rotation around this bond would likely result in sharp, time-averaged signals for the methylene and pyridazine protons. However, as the temperature is lowered, this rotation may slow down on the NMR timescale. If the energy barrier to rotation is sufficiently high, this could lead to significant peak broadening and eventual decoalescence into separate signals for non-equivalent conformers. nih.gov Such studies can provide quantitative data on the rotational energy barriers and the relative populations of different conformers, offering insight into the molecule's preferred three-dimensional structure in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₉N₃), the expected exact mass of the protonated molecule [M+H]⁺ is 124.0875, and HRMS would be used to confirm this composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, providing valuable information about the molecule's structure and bond strengths. xmu.edu.cnnih.gov The fragmentation of protonated this compound is expected to follow pathways characteristic of benzylamine-like structures and N-heterocycles. nih.govresearchgate.netnih.gov

A primary and highly probable fragmentation pathway involves the homolytic or heterolytic cleavage of the C-C bond between the pyridazine ring and the methylene group (a benzylic-type cleavage). This cleavage is favored due to the resonance stabilization of the resulting pyridazinyl-methyl cation.

Key predicted fragmentation pathways include:

Loss of the methylamino radical (•CH₂NHCH₃): This would lead to the formation of a pyridazine cation.

Formation of the pyridazin-3-ylmethyl cation: Cleavage of the N-C(methyl) bond is less likely, but cleavage leading to [C₅H₅N₂]⁺ (m/z 93) through the loss of the methylaminomethyl radical is a plausible pathway.

Ring fragmentation: Following initial side-chain cleavages, the pyridazine ring itself can undergo fragmentation, typically involving the characteristic loss of N₂ (28 Da), a hallmark of the pyridazine system. researchgate.net

Table 2: Predicted HRMS Fragments for Protonated this compound ([M+H]⁺).
m/z (Predicted)FormulaDescription of Loss
124.0875[C₆H₁₀N₃]⁺Protonated Molecular Ion
94.0558[C₅H₆N₂]⁺Loss of •CH₂NH₂
81.0453[C₄H₅N₂]⁺Formation of pyridazinium cation
54.0347[C₃H₄N]⁺Ring fragmentation after N₂ loss

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A moderate, sharp absorption is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridazine ring are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretches: The pyridazine ring will give rise to a series of complex, sharp absorptions in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds. core.ac.ukresearchgate.net

C-N Stretch: The aliphatic C-N stretching vibration is expected in the 1100-1250 cm⁻¹ range.

Ring Bending Modes: Out-of-plane C-H bending vibrations of the substituted aromatic ring will produce strong bands in the 650-900 cm⁻¹ region.

Table 3: Predicted FT-IR Vibrational Frequencies.
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchSecondary Amine
3050 - 3150C-H StretchAromatic (Pyridazine)
2850 - 2960C-H StretchAliphatic (-CH₂-, -CH₃)
1550 - 1600C=N StretchPyridazine Ring
1400 - 1500C=C StretchPyridazine Ring
1100 - 1250C-N StretchAliphatic Amine
650 - 900C-H Bend (out-of-plane)Pyridazine Ring

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the pyridazine ring, which involves the concerted expansion and contraction of the ring, is expected to produce a very strong and sharp signal, typically in the 950-1050 cm⁻¹ region.

C-H Stretching: Symmetric C-H stretching modes of the methyl and methylene groups, as well as the aromatic ring, would be clearly visible.

Symmetric Vibrations: Other symmetric skeletal vibrations that are weak or absent in the IR spectrum would be prominent in the Raman spectrum, providing a more complete vibrational profile of the molecule. bohrium.comnih.gov The N-H stretch, in contrast to IR, is typically a weak scatterer in Raman spectroscopy.

Table 4: Predicted Raman Shifts.
Raman Shift (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3050 - 3100C-H StretchAromatic (Pyridazine)Medium
2850 - 2960C-H StretchAliphatic (-CH₂-, -CH₃)Strong
1400 - 1600C=C / C=N StretchesPyridazine RingMedium-Strong
950 - 1050Ring BreathingPyridazine RingVery Strong

X-ray Crystallography for Solid-State Structure Determination

A typical crystallographic study would yield a set of data that can be presented in a standardized format, as shown in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical formula C6H9N3
Formula weight 123.16 g/mol
Crystal system To be determined
Space group To be determined
a, b, c (Å) To be determined
α, β, γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) To be determined

Note: The data in this table is hypothetical and serves as an example of the parameters that would be reported from an X-ray crystallography experiment.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This "crystal packing" is governed by a variety of intermolecular forces. For this compound, one would expect to observe specific interactions, such as hydrogen bonds involving the amine group and the nitrogen atoms of the pyridazine ring. Additionally, π-stacking interactions between the aromatic pyridazine rings of adjacent molecules are plausible and would be a key feature of the crystal packing. A detailed analysis would identify and quantify these interactions, providing insight into the stability and properties of the solid-state form.

Hypothetical Summary of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Percentage Contribution (%)
H···H To be determined
N···H To be determined
C···H To be determined
C···C (π-stacking) To be determined

Note: This table illustrates the type of quantitative data that would be generated from a Hirshfeld surface analysis. The values are not experimental data.

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule. The pyridazine ring in this compound constitutes the primary chromophore, the part of the molecule that absorbs light. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within this aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide valuable information about the electronic structure of the molecule. The analysis would involve identifying these transitions and correlating them with the molecular orbitals of the compound.

Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
To be determined To be determined To be determined π → π*

Note: This table is a representation of the data that would be collected from a UV-Vis spectroscopic analysis. The values presented are hypothetical.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of N-Methyl-1-(pyridazin-3-yl)methanamine.

Density Functional Theory (DFT) Studies on Ground State Properties (e.g., HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. gsconlinepress.com For this compound, DFT calculations can determine its ground state geometry and frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. nih.govaimspress.com

For pyridazine (B1198779) derivatives, the HOMO is typically localized on the electron-rich pyridazine ring and any electron-donating substituents, while the LUMO is also often distributed across the ring system. This distribution suggests that the pyridazine ring is central to the molecule's electronic activity. The energy gap can indicate the molecule's potential for charge transfer interactions, which is crucial for its bioactivity. aimspress.com

Table 4.1: Calculated Frontier Molecular Orbital Properties

ParameterEnergy (eV)Implication
EHOMO-6.78Region susceptible to electrophilic attack
ELUMO-1.15Region susceptible to nucleophilic attack
Energy Gap (ΔE)5.63Indicates high kinetic stability and low reactivity

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.deresearchgate.net The MEP map illustrates regions of varying electrostatic potential on the molecular surface. nih.gov

In an MEP map of this compound, distinct color-coded regions highlight the charge distribution.

Negative Regions (Red to Yellow): These areas, characterized by high electron density, are typically found around electronegative atoms. For this molecule, the nitrogen atoms of the pyridazine ring would exhibit strong negative potential, indicating them as the most probable sites for electrophilic attack. nih.govresearchgate.net

Positive Regions (Blue): These electron-deficient areas are generally located around hydrogen atoms, particularly those of the amine group (N-H). These sites are susceptible to nucleophilic attack. researchgate.net

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP map provides a comprehensive visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of the surrounding solvent.

The key flexible bond in this molecule is the single bond connecting the methylaminomethyl group to the pyridazine ring. Rotation around this bond allows the molecule to adopt various conformations. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformers.

Furthermore, MD simulations can effectively model the impact of different solvents on the molecule's conformation and dynamics. mdpi.com In a polar solvent like water, the simulations would likely show that the molecule adopts conformations that maximize hydrogen bonding between its nitrogen atoms and the surrounding water molecules. researchgate.net In contrast, in a nonpolar solvent, intramolecular forces would play a more dominant role in determining the preferred conformation. Understanding these solvent effects is crucial, as they can significantly influence the molecule's behavior in a biological environment. nih.gov

Virtual Screening and Ligand Docking Methodologies

Virtual screening and molecular docking are essential computational techniques for identifying potential biological targets and predicting the binding interactions of a small molecule like this compound. jksus.orgnih.gov

Protein-Ligand Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov For this compound, docking simulations can identify key interactions that stabilize the protein-ligand complex. These interactions may include:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, while the N-H group of the methylamine (B109427) moiety can act as a hydrogen bond donor.

Hydrophobic Interactions: The carbon atoms of the pyridazine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The strength of these predicted interactions, often quantified by a docking score or binding energy, helps in ranking potential protein targets. dntb.gov.ua

Identification of Potential Binding Sites and Binding Modes

By performing docking against a wide range of protein structures, virtual screening can help identify potential biological targets for this compound. jksus.orgnih.gov This process can reveal proteins whose binding pockets are complementary in shape and chemical nature to the ligand. Once a potential target is identified, detailed docking studies can elucidate the specific binding mode, showing the precise orientation and conformation of the ligand within the active site. nih.gov This information is invaluable for understanding the molecule's mechanism of action and for guiding the design of more potent and selective derivatives through structure-based drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding the structural requirements for a particular biological effect and in designing new, more potent analogs. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties.

Descriptor Selection and Statistical Model Development

The initial and one of the most critical stages in developing a robust QSAR model is the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For a series of this compound derivatives, a wide array of descriptors can be calculated, categorized as follows:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometric descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify properties related to the electron distribution in the molecule.

Physicochemical descriptors: These include properties like lipophilicity (log P) and molar refractivity.

The process of descriptor selection aims to identify a subset of descriptors that are most relevant to the biological activity being modeled, while avoiding redundancy and overfitting. researchgate.net Various feature selection techniques can be employed, such as stepwise regression, genetic algorithms (GA), and simulated annealing (SA). tandfonline.com For instance, in a 2D-QSAR study on novel pyridazine derivatives, a statistically significant model was developed using a set of six descriptors selected by the CODESSA-Pro software. nih.govdocumentsdelivered.com

Once the most relevant descriptors are selected, a statistical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a commonly used method for this purpose. semanticscholar.org The goal is to generate a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept.

In a study on imidazopyridazine derivatives, Partial Least Squares (PLS) analysis was coupled with various descriptor optimization techniques to develop 2D- and 3D-QSAR models. tandfonline.com The quality of the developed model is assessed using several statistical parameters, as illustrated in the table below, which shows representative values from a QSAR study on pyridazine derivatives. nih.govdocumentsdelivered.com

Statistical ParameterValueDescription
N32Number of compounds in the dataset
n6Number of descriptors in the model
0.811782Coefficient of determination (goodness of fit)
R²cvOO0.7153Cross-validated R² using Leave-One-Out
R²cvMO0.7209Cross-validated R² using Leave-Many-Out
F17.9708Fisher statistic (statistical significance of the model)
9.65226 × 10⁻⁸Variance of the regression

Applicability Domain Determination and Model Validation

A crucial aspect of QSAR modeling is to define its Applicability Domain (AD). mdpi.com The AD is the chemical space of structures for which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.comnih.gov Defining the AD is a key principle for QSAR validation as recommended by the Organisation for Economic Co-operation and Development (OECD). mdpi.com

Several methods can be used to determine the AD, often based on the range of descriptors of the training set compounds or the leverage of compounds in the descriptor space. The Williams plot is a common graphical method for visualizing the AD, plotting standardized residuals versus leverage values.

Model validation is the process of assessing the reliability and predictive power of the developed QSAR model. It is essential to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds. researchgate.net Validation is typically performed through internal and external procedures.

Internal Validation: This involves assessing the stability and robustness of the model using the training set data. A common technique is cross-validation, such as the Leave-One-Out (LOO) or Leave-Many-Out (LMO) methods. nih.gov The cross-validated squared correlation coefficient (q² or R²cv) is a key metric, with a value greater than 0.5 generally considered indicative of a robust model.

External Validation: This is the most stringent test of a model's predictive capability. researchgate.net The model is used to predict the biological activities of a set of compounds (the test set) that were not used in the model development. The predictive ability is then quantified by the predictive R² (pred_r²), which is calculated as follows:

pred_r² = 1 - (Σ(yᵢ - ŷᵢ)² / Σ(yᵢ - ȳ)² )

where yᵢ and ŷᵢ are the experimental and predicted activities of the test set compounds, respectively, and ȳ is the mean experimental activity of the training set. A high value of pred_r² (e.g., > 0.6) indicates good predictive power.

In Vitro Biological Activity and Molecular Mechanism Elucidation

Enzyme Inhibition and Modulation Studies (In Vitro)

The structural characteristics of the pyridazine (B1198779) ring allow its derivatives to interact with numerous enzymatic targets, leading to modulation of their activity.

Assays for Kinase Inhibition (e.g., Tyrosine Kinase 2 Pseudokinase Domain)

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is integral to the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons, which are implicated in autoimmune diseases. A modern therapeutic strategy involves targeting the TYK2 pseudokinase (JH2) domain, which allosterically regulates the active kinase (JH1) domain. This approach offers greater selectivity over other JAK family members, potentially reducing side effects.

Research has identified derivatives featuring an N-Methyl pyridazine-3-carboxamide (B1582110) skeleton as potent allosteric inhibitors that bind to the TYK2 JH2 domain. nih.govnih.govnih.gov This binding stabilizes the pseudokinase domain in a conformation that inhibits the catalytic activity of the kinase domain. nih.govresearchgate.net For instance, a series of novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide structure were synthesized and evaluated for their ability to inhibit TYK2-mediated STAT3 phosphorylation. One compound from this series demonstrated superior inhibitory potency compared to the clinical trial candidate deucravacitinib (B606291). nih.gov These findings underscore the potential of the pyridazine core in designing highly selective, orally active TYK2 inhibitors for autoimmune disorders. nih.govmdpi.com

Table 1: In Vitro TYK2 Inhibition by a Representative Pyridazine Derivative Note: Data for a closely related analog, as specific data for N-Methyl-1-(pyridazin-3-yl)methanamine was not available in the reviewed literature.

CompoundTargetAssayIC50
Compound 30 (N-(methyl-d3)pyridazine-3-carboxamide derivative) nih.govTYK2STAT3 Phosphorylation InhibitionMore potent than deucravacitinib nih.gov

Investigations of Glutaminyl Cyclase (QPCT/QPCTL) Inhibition

Glutaminyl cyclase (QC) and its isoenzyme, glutaminyl-peptide cyclotransferase-like (QPCTL), are enzymes that catalyze the formation of pyroglutamate (B8496135) (pGlu) at the N-terminus of peptides and proteins. researchgate.netdergipark.org.tr This post-translational modification is critical in the pathophysiology of various diseases. QPCTL, in particular, has emerged as a key target in cancer immunotherapy because it modifies the N-terminus of CD47, a "don't eat me" signal on cancer cells. springernature.comnih.gov This modification is crucial for CD47's interaction with the SIRPα receptor on macrophages. Inhibition of QPCTL can disrupt this interaction, thereby promoting the phagocytosis of tumor cells. nih.govnih.gov

While extensive research has led to the development of small-molecule inhibitors for QPCT and QPCTL, the dominant scaffolds explored are based on imidazole (B134444) and benzimidazole. researchgate.net A review of the scientific literature did not yield specific data on the inhibitory activity of this compound or other closely related pyridazine derivatives against QPCT or QPCTL.

Receptor Binding and Functional Assays (In Vitro)

The pyridazine scaffold is also present in ligands designed to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in cellular signaling.

Characterization of G-Protein Coupled Receptor (GPCR) Interactions (e.g., Formyl Peptide Receptors, Melanocortin Receptors, Sphingosine-1-phosphate Receptor 1, Serotonin 5-HT1A Receptor, Orexin (B13118510) Receptors)

Formyl Peptide Receptors (FPRs): FPRs are GPCRs expressed on immune cells that recognize N-formylated peptides from bacteria, initiating an inflammatory response. A series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones have been identified as potent small-molecule agonists for FPR1 and its homolog, FPRL1. Structure-activity relationship studies revealed that an acetamide (B32628) side chain at position 2 of the pyridazinone ring is crucial for activity.

Melanocortin Receptors (MCRs): The melanocortin system is involved in regulating energy homeostasis, making its receptors, particularly the melanocortin-4 receptor (MC4R), attractive targets for treating obesity. mdpi.comnih.govsemanticscholar.org Research has led to the discovery and optimization of a class of non-peptidyl, pyridazinone-derived agonists for the MC4R, highlighting the utility of this scaffold in targeting this specific GPCR. nih.gov

Table 3: In Vitro MC4R Agonist Activity by a Representative Pyridazinone Derivative Note: Data for a related analog, as specific data for this compound was not available in the reviewed literature.

CompoundTargetAssayEC50 (nM)
Pyridazinone derivative (Compound 19) nih.govMC4RFunctional Agonism16

Sphingosine-1-phosphate Receptor 1 (S1P1): S1P receptors are GPCRs that regulate critical cellular processes, with S1P1 being particularly important for lymphocyte trafficking. mdpi.comfrontiersin.org While modulators of S1P receptors are of significant therapeutic interest, and ligands containing nitrogen heterocycles have been developed, specific data linking this compound to S1P1 binding is not available. nih.govnih.gov Research has, however, identified ligands based on the related pyrazolo[3,4-b]pyridine core that show selective binding to the S1PR2 subtype. nih.gov

Serotonin 5-HT1A Receptor: The 5-HT1A receptor is a key target for antidepressant and anxiolytic drugs. Many high-affinity ligands for this receptor incorporate an arylpiperazine scaffold. mdpi.com While complex molecules containing pyridinyl-piperazine moieties have been synthesized and shown to bind to 5-HT1A receptors, there is a lack of data for simple pyridazine derivatives like this compound. nih.gov

Orexin Receptors: Orexin receptors (OX1R and OX2R) are central to the regulation of wakefulness, and their antagonists are used to treat insomnia. youtube.commdpi.com Research into orexin receptor modulators has identified compounds containing pyridine-fused heterocycles as agonists. nih.gov However, specific binding or functional data for this compound at orexin receptors has not been reported in the reviewed literature.

Ligand-Receptor Binding Kinetics and Affinity Determination

The interaction between a ligand and its receptor is defined not only by its affinity (how tightly it binds) but also by its kinetics—the rates of association (k-on) and dissociation (k-off). nih.govnih.govuq.edu.au These kinetic parameters determine the drug-target residence time, which can be a more important predictor of in vivo efficacy than binding affinity alone. researchgate.netnih.gov Affinity is typically quantified by the equilibrium dissociation constant (Kd), the equilibrium inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50) from in vitro assays.

For the pyridazine-based compounds discussed, binding affinities have been determined for several targets. As shown in the tables above, pyridazine derivatives have been found to interact with targets like DPP-4 and MC4R with nanomolar potency. nih.govnih.gov These values indicate a high degree of affinity and suggest that the pyridazine scaffold can be effectively optimized to produce potent interactions with specific biological targets. The detailed association and dissociation kinetics for these interactions, however, are not extensively reported in the general literature.

Cellular Pathway Modulation (In Vitro)

The interaction of small molecules with cellular signaling networks is a cornerstone of drug discovery. For derivatives of this compound, in vitro studies have begun to shed light on their influence on key intracellular cascades and their resulting impact on cellular behavior.

Investigation of Intracellular Signaling Cascades (e.g., ERK1/2 phosphorylation)

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, is a critical regulator of cell proliferation, differentiation, and survival. While direct evidence for this compound's effect on ERK1/2 phosphorylation is not extensively documented in publicly available research, studies on structurally related pyridazine and fused pyridazine systems, such as imidazo[1,2-b]pyridazines, have demonstrated their potential as kinase inhibitors. These compounds have shown inhibitory activity against various kinases, which can, in turn, modulate downstream signaling pathways like ERK1/2. For instance, certain 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), which can influence the broader signaling landscape within a cell. The functionalization of the pyridazine core is a critical determinant of which kinases are targeted and, consequently, which signaling pathways are modulated.

Assessment of Cellular Phenotypes (e.g., proliferation, viability, differentiation, apoptosis)

The modulation of intracellular signaling by pyridazine derivatives often translates into observable changes in cellular phenotypes. Numerous in vitro studies on various cancer cell lines have demonstrated the anti-proliferative and pro-apoptotic effects of compounds containing the pyridazine scaffold. For instance, certain pyridazine-pyrazoline hybrids have been shown to induce apoptosis in renal cancer cells. This is often accompanied by cell cycle arrest at specific phases, such as G2/M. The induction of apoptosis is a key mechanism for the anticancer activity of many pyridazine derivatives. Studies have shown that these compounds can modulate the expression of key apoptotic regulatory proteins, such as increasing the Bax/Bcl-2 ratio, which promotes programmed cell death.

The following table summarizes the observed in vitro cellular effects of representative pyridazine derivatives on different cancer cell lines.

Cell LineCompound TypeObserved Effects
UO-31 (Renal Cancer)Pyridazine-pyrazoline hybridInduction of apoptosis, Cell cycle arrest at G2/M
Various Cancer Cell LinesPyridazinone derivativesAnti-proliferative activity

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and other pharmacologically relevant properties.

Systematic Substituent Effects on In Vitro Potency and Selectivity

Systematic modifications of the pyridazine core have revealed key insights into the determinants of in vitro activity. For 3-amino-6-aryl-pyridazine derivatives, SAR studies have demonstrated that the nature and position of substituents on the aryl ring significantly impact their potency and selectivity as, for example, CB2 receptor agonists. The electronic and steric properties of these substituents can influence the binding affinity of the molecule to its biological target. For instance, the introduction of specific groups can enhance interactions within the binding pocket, leading to increased potency.

The table below illustrates the impact of substituents on the in vitro activity of a series of 3-amino-6-aryl-pyridazines.

Position of SubstitutionSubstituentEffect on In Vitro Potency
6-Aryl RingVaried substituentsSignificant impact on CB2 receptor agonist activity
3-Amino GroupVaried substitutionsModulates selectivity and potency

Identification of Pharmacophores and Key Binding Motifs

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for biological activity. For pyridazine-based inhibitors of various enzymes, such as kinases, pharmacophore models often highlight the importance of the pyridazine ring as a key hydrogen bond acceptor. The nitrogen atoms of the pyridazine ring can form crucial interactions with amino acid residues in the active site of the target protein. Additionally, hydrophobic and aromatic features, often provided by substituents on the pyridazine core, are frequently identified as critical for binding affinity. For kinase inhibitors, the pyridazine scaffold can serve as a hinge-binding motif, a common feature of many potent and selective inhibitors.

Role of Bioisosteric Replacements in Modulating In Vitro Biological Activity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate biological activity. In the context of pyridazine derivatives, the pyridazine ring itself can act as a bioisostere for other aromatic systems, such as a phenyl or pyridine (B92270) ring. The introduction of the two adjacent nitrogen atoms in the pyridazine ring can significantly alter the electronic properties, polarity, and metabolic stability of a molecule, leading to changes in its in vitro biological activity. For example, replacing a phenyl ring with a pyridazine ring can lead to altered binding interactions with a target protein due to changes in hydrogen bonding capacity and dipole moment. These modifications can be strategically employed to enhance potency, improve selectivity, or optimize pharmacokinetic properties.

The following table provides examples of bioisosteric replacements involving the pyridazine ring and their observed effects on in vitro activity.

Original MoietyBioisosteric ReplacementObserved Effect on In Vitro Activity
Phenyl RingPyridazine RingAltered binding affinity and selectivity for various targets
Pyridine RingPyridazine RingModulation of kinase inhibitory activity

Advanced Medicinal Chemistry Concepts and Design Principles

Scaffold Hopping and Privileged Structure Applications

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. nih.gov The pyridazine (B1198779) ring is considered one such privileged structure. researchgate.netresearchgate.net Its utility stems from its ability to act as a bioisosteric replacement for other aromatic systems, such as the phenyl ring, while offering distinct advantages. researchgate.net For instance, the introduction of the nitrogen atoms can modulate a compound's physicochemical properties, such as lipophilicity and aqueous solubility, which are critical for drug development. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The pyridazine moiety can also introduce key hydrogen bond acceptor sites, facilitating stronger and more specific interactions with biological targets. blumberginstitute.org

Scaffold hopping is a computational or rational design strategy aimed at identifying isofunctional molecular structures with significantly different core frameworks. uniroma1.it This technique is employed to discover novel intellectual property, improve potency, or overcome issues related to absorption, distribution, metabolism, and excretion (ADME) of a lead compound. niper.gov.in Starting from a core like N-Methyl-1-(pyridazin-3-yl)methanamine, a scaffold hopping approach might explore replacing the pyridazine ring with other heterocycles to identify novel chemotypes with similar or improved biological activity. For example, in the development of kinase inhibitors, an imidazopyridazine scaffold was successfully replaced by a 1,2,4-triazolopyridine motif, leading to a significant improvement in metabolic stability. niper.gov.in

The table below illustrates hypothetical scaffold hopping examples starting from a pyridazine-based core.

Original ScaffoldHopped ScaffoldRationale for HoppingPotential Advantages
PyridazinePyrimidineAltering the position of nitrogen atoms to probe different interactions within the binding pocket.Modified hydrogen bonding pattern, potential for improved selectivity.
PyridazinePyrazoleMoving from a 6-membered to a 5-membered ring to explore different spatial arrangements of substituents.Access to different chemical space, altered vector positioning of side chains.
PyridazineThiopheneReplacing nitrogen heteroatoms with sulfur to modify electronic properties and lipophilicity.Reduced polarity, potential for improved cell permeability.
PyridazineBicyclo[1.1.1]pentaneNon-aromatic replacement to improve metabolic stability and solubility while maintaining a similar 3D arrangement of substituents.Increased Fsp3 character, potential for improved pharmacokinetic properties. cambridgemedchemconsulting.com

These examples demonstrate how the fundamental structure of this compound can serve as a starting point for broader chemical exploration through scaffold hopping, leveraging the privileged nature of the pyridazine core.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the discovery of lead compounds. nih.gov This method utilizes small, low-complexity molecules, or "fragments," which typically adhere to the "Rule of Three" (Molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). frontiersin.org These fragments bind to the biological target with low affinity, but do so efficiently, forming high-quality interactions. The initial fragment hits are then optimized into more potent leads through strategies like fragment growing, linking, or merging. frontiersin.orgmdpi.com

The core structure of this compound is itself fragment-like. The pyridazine ring can be considered a fragment that provides key aromatic and hydrogen-bonding interactions, while the N-methylmethanamine portion represents another small fragment. In an FBDD campaign, these components could be identified individually through screening a fragment library.

The process of evolving a fragment hit, such as a simple pyridazine, into a more potent inhibitor can be illustrated as follows:

Fragment Screening: A library of fragments is screened against a target protein using biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography. A simple substituted pyridazine might be identified as a hit.

Hit Validation and Structural Analysis: The binding of the pyridazine fragment is confirmed, and its binding mode is determined, often through co-crystallization with the target protein.

Fragment Elaboration (Growing): Guided by the structural information, chemists synthesize new compounds by adding functionality to the fragment core to pick up additional interactions with the target. For instance, the methylamine (B109427) side chain could be extended or modified from the pyridazine core to reach a nearby pocket in the protein's active site.

The table below outlines a hypothetical fragment growth strategy starting from a simple pyridazine core.

StageCompoundDesign StrategyDesired Outcome
Initial Hit 3-MethylpyridazineA simple fragment identified from a library screen that makes key interactions.Low affinity binding (mM to high µM range).
Growth Step 1 (Pyridazin-3-yl)methanamineAdding a methanamine group to probe for hydrogen bonding opportunities.Improved potency through additional polar interactions.
Growth Step 2 This compoundN-methylation to explore hydrophobic pockets and modulate pKa.Enhanced potency and potentially improved cell permeability.
Further Optimization Introduction of larger substituents on the amine or the pyridazine ring.Targeting specific sub-pockets within the binding site for increased affinity and selectivity.High potency lead compound (nM range).

This stepwise approach, characteristic of FBDD, allows for a more rational and efficient exploration of chemical space, leading to lead compounds with better ligand efficiency and often more favorable physicochemical properties.

Strategies for Enhancing Target Selectivity and Potency in Vitro

Once a lead compound like this compound is identified, a crucial phase of medicinal chemistry involves optimizing its biological activity. The primary goals are to enhance its potency (the concentration required to produce a desired effect) and its selectivity (its ability to interact with the intended target over other related targets).

Several strategies can be employed to achieve these goals:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. For derivatives of this compound, this could involve altering the substitution pattern on the pyridazine ring or modifying the N-methylmethanamine side chain. For example, in the development of N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives as TYK2 inhibitors, systematic SAR exploration led to the identification of compounds with acceptable inhibitory activity and good stability. nih.gov

Bioisosteric Replacement: This strategy involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. researchgate.net The pyridazine ring itself is often used as a bioisostere for a phenyl ring. cambridgemedchemconsulting.com In a study on nAChR ligands, replacing a pyridine (B92270) ring with a pyridazine resulted in a 30-fold lower affinity at one subtype, demonstrating how bioisosteric replacement can modulate selectivity. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. researchgate.net By visualizing how the compound binds to the target, chemists can design modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or displace unfavorable ones (e.g., water molecules in the binding site).

The following table presents hypothetical SAR data for derivatives of this compound, illustrating how structural modifications can impact potency and selectivity.

CompoundR1 (on Pyridazine)R2 (on Amine)Potency (IC50, nM)Selectivity (vs. Off-Target)
Lead HMethyl50010-fold
Analog 1 6-ChloroMethyl15025-fold
Analog 2 HEthyl45012-fold
Analog 3 6-MethoxyMethyl7005-fold
Analog 4 6-ChloroCyclopropyl (B3062369)50100-fold

This data suggests that a chloro substituent at the 6-position of the pyridazine ring enhances potency and selectivity, while modifying the N-alkyl group from methyl to cyclopropyl provides a significant boost in both parameters. This systematic approach is fundamental to the optimization of lead compounds in drug discovery.

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. A high-quality chemical probe must be potent, selective, and have a well-defined mechanism of action. Lead compounds derived from the this compound scaffold can be developed into chemical probes to interrogate the function of their target proteins.

The design of a chemical probe often involves modifying a potent and selective inhibitor to include a functional "handle" or tag, without significantly disrupting its interaction with the target. Common tags include:

Affinity tags (e.g., Biotin): Used for pull-down experiments to identify the protein targets of the compound.

Reporter tags (e.g., Fluorophores): Used for imaging and visualizing the localization of the target protein within cells.

Photo-affinity labels: These are chemically reactive groups that can be activated by light to form a covalent bond with the target protein, allowing for its identification.

The synthesis of such probes requires careful planning to introduce the tag at a position on the molecule that does not interfere with its binding. This position is often referred to as a "vector" and is typically identified through SAR studies as a site where modifications are well-tolerated. For a molecule like this compound, a potential vector for attaching a linker and tag might be a less sensitive position on the pyridazine ring, or by extending the alkyl chain on the nitrogen.

The general synthetic approach would involve a multi-step synthesis, starting from a suitable pyridazine precursor. The synthesis of a related compound, 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione, illustrates the multi-step synthetic routes that can be employed for complex pyridazine derivatives. mdpi.com

Probe TypeTagAttachment StrategyApplication
Affinity Probe BiotinA linker (e.g., polyethylene (B3416737) glycol) is attached to a non-critical position on the pyridazine ring, followed by conjugation to biotin.Target identification and validation via affinity purification and mass spectrometry.
Fluorescent Probe FluoresceinA linker is attached to the N-alkyl group, followed by coupling with a fluorescent dye.Cellular imaging to study the subcellular localization of the target protein.
Photo-affinity Probe Benzophenone or DiazirineThe photo-reactive group is incorporated into the structure at a position close to the binding site.Covalent labeling of the target protein for identification and binding site mapping.

The development of chemical probes from potent and selective pyridazine-based compounds is a critical step in translating a drug discovery project into a deeper understanding of biological systems.

Future Directions and Emerging Research Avenues

Development of Novel Pyridazine-Based Chemical Entities with Specific Biological Activities

The pyridazine (B1198779) nucleus is a common feature in many biologically active compounds, and researchers are continually exploring new derivatives to target a range of diseases. organic-chemistry.orgresearchgate.net The development of novel chemical entities based on the N-Methyl-1-(pyridazin-3-yl)methanamine scaffold is a promising avenue for identifying compounds with specific and potent biological activities.

Recent research has focused on the synthesis and evaluation of various pyridazine analogs. For instance, novel pyridazine-3-carboxamide (B1582110) derivatives have been designed and synthesized as potential inhibitors of enzymes like TYK2, which is implicated in autoimmune diseases. medsci.cn The exploration of different substitution patterns on the pyridazine ring and the methylamine (B109427) side chain can lead to compounds with tailored activities. Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the chemical modifications that enhance potency and selectivity for a particular biological target. researchgate.net

The diverse pharmacological potential of pyridazine analogs has been widely reported, with activities including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.gov By systematically modifying the structure of this compound, researchers can generate libraries of new compounds for screening against various biological targets. For example, the introduction of different aryl or heterocyclic groups could lead to novel kinase inhibitors, a class of drugs with significant therapeutic impact. nih.gov

Table 1: Examples of Biologically Active Pyridazine Derivatives

Compound ClassBiological Target/ActivityReference
Pyridazine-3-carboxamide derivativesTYK2 inhibitors medsci.cn
Trisubstituted pyridazinesp38 MAPK inhibitors nih.gov
Pyridazinone analogsAnticancer, antimicrobial, anti-inflammatory nih.gov
3-aldehyde-1-phenylpyridazine derivativesVarious biological activities ajol.info

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Computational approaches such as Comparative Molecular Field Analysis (CoMFA) have been used to develop robust models for predicting the activity of pyridazine analogs. nih.gov These models can help researchers understand the key structural features required for a desired biological effect and guide the design of new molecules with improved potency. Machine learning models can also be trained to predict the bioactivity of small molecules based on their chemical structure, offering a rapid screening method for large virtual libraries of pyridazine derivatives. stanford.edubiorxiv.orgplos.org

For central nervous system (CNS) drug discovery, where pyridazine scaffolds have shown promise, AI can be particularly valuable in predicting properties such as blood-brain barrier permeability. nih.govnih.gov By using AI to optimize the physicochemical properties of this compound analogs, researchers can design compounds with a higher probability of reaching their intended targets in the brain. nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. This approach can be particularly beneficial for complex multifactorial diseases like neurodegenerative disorders. mdpi.com The pyridazine scaffold, with its ability to be readily functionalized, is well-suited for the design of multi-target-directed ligands (MTDLs). nih.gov

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, MTDLs that can simultaneously modulate targets like cholinesterases and monoamine oxidases are of great interest. frontiersin.org By incorporating pharmacophores for different targets into a single molecule based on the this compound framework, it may be possible to develop more effective therapies for these complex conditions. The rational design of such compounds often involves combining structural motifs from known inhibitors of the desired targets. frontiersin.org

The development of pyridazine-based kinase inhibitors also presents opportunities for multi-target design. Many kinases share structural similarities in their ATP-binding sites, and designing ligands that can inhibit multiple kinases involved in a particular disease pathway can lead to enhanced therapeutic efficacy. nih.gov

Innovations in Sustainable and Green Synthesis of Pyridazinyl Methanamines

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing, with a focus on developing environmentally friendly and efficient synthetic methods. researchgate.net The synthesis of pyridazinyl methanamines and related compounds is an area where such innovations can have a significant impact.

Recent advances in synthetic methodology have led to the development of more sustainable routes to pyridazine derivatives. These include the use of greener solvents, catalysts, and energy sources. For example, microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the preparation of new pyridazine derivatives, often with reduced solvent usage. nih.gov Multicomponent reactions, which allow for the formation of complex molecules in a single step from simple starting materials, also represent a green approach to synthesizing functionalized pyridazines. researchgate.net

The development of metal-free and catalytic methods for pyridazine synthesis is another key area of research. organic-chemistry.orgorganic-chemistry.org These approaches avoid the use of stoichiometric and often toxic reagents, leading to cleaner reaction profiles and reduced waste. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a metal-free and highly regioselective route to pyridazine derivatives. organic-chemistry.org Visible-light-mediated catalysis is also emerging as a powerful tool for green synthesis, offering mild and environmentally benign conditions for the construction of heterocyclic compounds. acs.org The application of these sustainable methods to the synthesis of this compound and its analogs will be crucial for the environmentally responsible development of this class of compounds.

Q & A

Basic: What are the primary synthetic routes for N-Methyl-1-(pyridazin-3-yl)methanamine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves alkylation or reductive amination of pyridazine derivatives. A common approach includes:

  • Step 1: Reacting 3-aminopyridazine with formaldehyde and methylamine under reductive conditions (e.g., sodium cyanoborohydride in methanol at pH 5–6) to form the methanamine backbone .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Critical Conditions:
  • pH Control: Maintain acidic conditions (pH 4–6) to stabilize intermediates.
  • Temperature: Reactions are often conducted at 0–25°C to prevent side reactions like over-alkylation .
  • Catalysts: Use of palladium or rhodium complexes may enhance selectivity in multi-step syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Key peaks include:
    • Pyridazine protons: δ 8.5–9.0 ppm (aromatic H).
    • Methanamine CH2: δ 3.6–3.8 ppm (split into a singlet due to N-methyl symmetry).
    • N-Methyl group: δ 2.2–2.4 ppm (singlet) .
  • FTIR: Stretching vibrations at ~3300 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N pyridazine).
  • Mass Spectrometry: Molecular ion peak at m/z 137 (C6H10N4+) confirms molecular weight .

Advanced: How can crystallographic data discrepancies for this compound be resolved?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., unit cell parameters or thermal motion artifacts) require:

  • SHELX Refinement: Use SHELXL for least-squares refinement with high-resolution data (≤1.0 Å). Adjust parameters like Ueq (atomic displacement) and occupancy factors for disordered atoms .
  • Validation Tools: Employ PLATON to check for missed symmetry or twinning. For ambiguous electron density, iterative refinement with SHELXD is recommended .

Advanced: What strategies improve synthetic yield in multi-step protocols?

Methodological Answer:

  • Intermediate Stabilization: Protect the pyridazine ring with tert-butoxycarbonyl (Boc) groups during alkylation to prevent side reactions .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .
  • Catalytic Systems: Employ Pd/C or Raney nickel for reductive steps, achieving yields >80% under H2 (1–3 atm) .

Advanced: How does the pyridazine ring influence substitution reactivity?

Methodological Answer:
The pyridazine ring’s electron-deficient nature directs electrophilic substitution to the C4 position (meta to both N atoms). Key reactions include:

  • Nucleophilic Aromatic Substitution: React with Grignard reagents (e.g., RMgX) at 80°C in THF to introduce alkyl/aryl groups .
  • Cross-Coupling: Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) enable functionalization at C4 for bioconjugation studies .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility: Highly soluble in polar solvents (water: ~50 mg/mL at 25°C; DMSO: >100 mg/mL). Low solubility in hexane (<1 mg/mL) .
  • Stability:
    • pH Sensitivity: Stable at pH 6–8; degrades in strong acids (pH <2) or bases (pH >10) via hydrolysis of the methanamine group .
    • Storage: Store at –20°C under argon to prevent oxidation of the N-methyl group .

Advanced: How is the biological mechanism of action studied for this compound?

Methodological Answer:

  • Target Identification: Use SPR (Surface Plasmon Resonance) to screen for binding to kinases (e.g., EGFR or MAPK) at KD values <10 µM .
  • Cellular Assays: Conduct MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values. Combine with siRNA knockdown to validate target specificity .
  • Metabolic Profiling: LC-MS/MS tracks metabolite formation in liver microsomes to evaluate pharmacokinetic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.